molecular formula C11H13N3O2S2 B12481207 Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B12481207
M. Wt: 283.4 g/mol
InChI Key: YDICOPXVALNZLU-UHFFFAOYSA-N
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Description

Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The thiadiazole ring is substituted with a thiophene ring at the 5-position and a butyl carbamate group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazoles.

    Substitution: Formation of halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butyl [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]carbamate
  • tert-Butyl N-(4H,5H,6H-cyclopenta[b]thiophen-2-yl)carbamate
  • 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole

Uniqueness

Butyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other thiophene derivatives and allows it to interact with different molecular targets, leading to unique biological and chemical properties.

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

butyl N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C11H13N3O2S2/c1-2-3-6-16-11(15)12-10-14-13-9(18-10)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,12,14,15)

InChI Key

YDICOPXVALNZLU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)C2=CC=CS2

Origin of Product

United States

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